molecular formula C13H14N2O2 B1275075 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 848591-86-6

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B1275075
CAS No.: 848591-86-6
M. Wt: 230.26 g/mol
InChI Key: COFHBZBIKPEYNP-UHFFFAOYSA-N
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Description

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Applications

  • Conjugated Polymers : Synthesis of conjugated polymers using derivatives of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has been explored for photovoltaic applications. These polymers show promising thermal, optical, electrochemical, and photovoltaic properties, making them suitable for solar cell applications (Xiao et al., 2014).

Material Synthesis and Characterization

  • Metal Complexes : Synthesis and characterization of Pt(II) and Ni(II) complexes using octahydropyrrolo[3,4-c]pyrrole derivatives, including studies of their structural properties and potential biological activities (Gemili et al., 2017).

Electronics and Semiconductors

  • Semiconducting Polymers : Research into the synthesis and properties of semiconducting polymers incorporating this compound structures for use in organic thin film transistors and related devices (Guo et al., 2014).

Molecular Structure Studies

  • Crystal Structure Analysis : Investigations into the crystal structure of compounds containing the this compound moiety, contributing to a deeper understanding of their molecular structure and properties (Fujii et al., 2002).

Polymer Science

  • Polymer Synthesis and Properties : Development of donor-acceptor conjugated polymers using this compound for enhancing the performance of polymer solar cells. These studies focus on the synthesis process, molecular weights, and thermal properties of these polymers (Liu et al., 2015).

Chemical Reactions and Synthesis

  • Palladium-Catalyzed Reactions : Exploration of palladium-catalyzed reactions involving this compound derivatives, demonstrating their potential in various chemical synthesis applications (Punzi et al., 2017).

Safety and Hazards

The safety information for “5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” includes GHS07 pictograms. The signal word is “Warning”. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

5-benzyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFHBZBIKPEYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CC3=CC=CC=C3)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404319
Record name 5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848591-86-6
Record name 5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To the maleimide (80.4 g, 0.83 mol) in 1.5 L of CH2Cl2 in a 3-neck, 3-L round bottom flask equipped with an addition funnel, internal thermometer, and N2 inlet at 0° C. was added trifluoroacetic acid (TFA) (6.4 mL, 83 mmol). Benzyl(methoxymethyl)trimethylsilylmethylamine (261 g, 1.1 mol) in 500 mL CH2Cl2 was added dropwise via addition funnel over 3 hours with the reaction temperature being maintained below 5° C. After the addition was complete, the mixture was allowed to warm slowly to ambient temperature and then was stirred for 16 h. The mixture was concentrated and the residue was dissolved in 500 mL CH2Cl2 and was washed with 2×50 mL saturated NaHCO3. The layers were separated and the aqueous layer was extracted 2×25 mL CH2Cl2. The combined organics were washed with 25 mL brine, dried over saturated, aqueous Na2SO3, and concentrated under reduced pressure to give the title compound which was carried on to the next step without further purification. MS (DCl/NH3) m/z 231 (M+H)+.
Quantity
80.4 g
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reactant
Reaction Step One
[Compound]
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3-L
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0 (± 1) mol
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1.5 L
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6.4 mL
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261 g
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500 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of TFA (1.02 g) and 1H-Pyrrole-2,5-dione (10.22 g) in CH2Cl2 (250 mL) at −5° C. was added a solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (29.99 g) in CH2Cl2 (20 mL) dropwise over 1 h. The reaction mixture was stirred at room temperature for another 5 h and evaporated in vacuo. The residue was stirred in the mixed solvent (EA: PE=3:7) at −10° C. for 1 h, and the mixture was filtered to afford the title compound as a white solid (10.18 g, 42.00%).
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1.02 g
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10.22 g
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250 mL
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29.99 g
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reactant
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20 mL
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solvent
Reaction Step Two
Yield
42%

Synthesis routes and methods III

Procedure details

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